molecular formula C22H14Br2N2O2 B5219708 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid

4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid

Numéro de catalogue B5219708
Poids moléculaire: 498.2 g/mol
Clé InChI: GELUFFIZPVCGQI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid, also known as BIBX1382, is a synthetic compound that belongs to the class of selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. It is a potent and specific inhibitor of the EGFR signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.

Mécanisme D'action

4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid acts by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the phosphorylation of downstream signaling molecules and inhibits the proliferation and survival of cancer cells. It is a reversible inhibitor, which means that its effects are reversible once the drug is removed. 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid is highly selective for the EGFR tyrosine kinase and does not significantly inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects
4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid has been shown to have potent antitumor activity in vitro and in vivo, with minimal toxicity to normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as psoriasis and rheumatoid arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid is its high selectivity for the EGFR tyrosine kinase, which makes it a useful tool for studying the role of EGFR signaling in cancer and other diseases. However, its potency may also make it difficult to use in certain experiments, as high concentrations of the drug may be required to achieve the desired effects. Another limitation is that 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid is a synthetic compound, which may limit its use in certain types of experiments.

Orientations Futures

There are several potential future directions for the study of 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid. One area of research is the development of new analogs and derivatives of 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid with improved potency, selectivity, and pharmacokinetic properties. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory effects of 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid, which may lead to the development of new treatments for inflammatory diseases. Finally, the use of 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid in combination with other drugs or therapies may be explored as a way to enhance its antitumor activity and overcome resistance to EGFR inhibitors.

Méthodes De Synthèse

4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid can be synthesized using a multi-step process that involves the reaction of 2-bromoaniline with 4-bromobenzaldehyde to form a Schiff base, which is then reacted with imidazole in the presence of a Lewis acid catalyst. The resulting product is then treated with benzoic acid to give 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, head and neck cancer, and colorectal cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the EGFR signaling pathway, which is often overactive in cancer cells. 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid has also been investigated for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis, which are associated with abnormal EGFR signaling.

Propriétés

IUPAC Name

4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Br2N2O2/c23-16-11-9-13(10-12-16)19-20(17-3-1-2-4-18(17)24)26-21(25-19)14-5-7-15(8-6-14)22(27)28/h1-12H,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELUFFIZPVCGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.